molecular formula C17H18FN5O B11803386 N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline

N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline

Cat. No.: B11803386
M. Wt: 327.36 g/mol
InChI Key: OSIYINNMODCWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a novel 1,2,4-triazole derivative designed for pharmaceutical and life science research. Compounds based on the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities . The structure of this particular compound, which features a 4-fluorophenyl and a 3-methoxyaniline moiety, suggests potential for diverse biological interactions and makes it a valuable building block for developing new therapeutic agents . Research Applications and Potential: This compound serves as a key intermediate for the synthesis of more complex molecules. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of agents with antimicrobial , anti-inflammatory , or anticancer properties . The incorporation of specific pharmacophore fragments, such as the para-fluorophenyl group, is a recognized strategy to enhance the pharmacokinetic and pharmacodynamic profile of lead compounds . In silico studies on analogous 1,2,4-triazole compounds often predict a favorable profile of pharmacological parameters and suggest low to moderate toxicity, providing a rationale for further investigation . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment.

Properties

Molecular Formula

C17H18FN5O

Molecular Weight

327.36 g/mol

IUPAC Name

N-[[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline

InChI

InChI=1S/C17H18FN5O/c1-24-14-4-2-3-13(9-14)20-10-15-21-17(23-22-15)16(19)11-5-7-12(18)8-6-11/h2-9,16,20H,10,19H2,1H3,(H,21,22,23)

InChI Key

OSIYINNMODCWSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Reaction Setup

  • Propargylamine precursor : Synthesized by reacting 3-methoxyaniline with propargyl bromide in the presence of K₂CO₃.

  • Azide component : 4-fluorobenzyl azide generated via Staudinger reaction from 4-fluorobenzyl chloride and NaN₃.

  • Catalyst : CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a tert-butanol/water (2:1) mixture.

Optimization Data

ParameterValue
Temperature25–30°C
Reaction Time10–12 h
Yield60–81%

This method offers regioselective 1,4-disubstituted triazole formation but requires stringent control over azide handling due to safety concerns.

Zn(OAc)₂-Mediated Cyclization

A regiospecific one-step synthesis leverages Zn(OAc)₂ to cyclize ketone and propargyl amine precursors into the triazole core.

Key Steps

  • Substrate Preparation : 4-fluorophenylglyoxal and 3-methoxybenzylamine condense to form an imine intermediate.

  • Cyclization : Zn(OAc)₂ (20 mol%) in ethanol at 80°C induces triazole ring closure.

Performance Metrics

ConditionOutcome
Reaction Time1 h (microwave)
Yield85–92%

This method avoids hazardous azides and achieves high regiocontrol, making it suitable for industrial-scale production.

Multi-Component One-Pot Synthesis

A four-component reaction streamlines the synthesis by combining aldehydes, amines, azides, and nitriles in a single step.

Procedure

  • Reactants : 4-fluorobenzaldehyde, 3-methoxyaniline, NaN₃, and malononitrile.

  • Catalyst : InCl₃ (20 mol%) under ultrasonic irradiation (40°C, 20 min).

Advantages and Limitations

  • Yield : 80–95%.

  • Drawbacks : Requires precise stoichiometric control to minimize byproducts.

Enamine-Azide Cycloaddition

This metal-free approach uses enamine intermediates derived from β-keto esters and aryl azides.

Reaction Mechanism

  • Enamine Formation : 3-methoxybenzylamine reacts with ethyl acetoacetate.

  • Cycloaddition : The enamine reacts with 4-fluorobenzyl azide catalyzed by pyrrolidine (5 mol%) in DMSO.

Efficiency

MetricValue
TemperatureRoom temperature
Yield75–88%

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilitySafety Concerns
CuAAC60–81HighModerateAzide handling
Zn(OAc)₂85–92ExcellentHighLow
One-Pot80–95ModerateHighSolvent waste
Enamine-Azide75–88HighModerateNone

Purification and Characterization

  • Chromatography : Silica gel chromatography (n-hexane/EtOAc 3:1) isolates the product.

  • Spectroscopy : ¹H NMR (δ 8.21 ppm for triazole-H), ¹⁹F NMR (–114 ppm for Ar-F), and HRMS confirm structure .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key regions:

  • Triazole ring : Participates in alkylation, cycloaddition, and coordination chemistry.

  • Amino group (-NH₂) : Susceptible to acylation, alkylation, and oxidation.

  • Methoxy group (-OCH₃) : Can undergo demethylation or electrophilic substitution.

  • Fluorophenyl group : Provides steric/electronic effects but limited direct reactivity due to C-F bond stability .

Alkylation of the Amino Group

Reaction : The primary amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions:

R-NH2+CH3IEt3N, DMFR-NHCH3+HI\text{R-NH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{R-NHCH}_3 + \text{HI}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Triethylamine

  • Temperature: 60–80°C
    Outcome :
    | Parameter | Value |
    |---------------------|---------------------|
    | Yield | 68–75% |
    | Purity (HPLC) | >95% |
    Analysis : 1H NMR^{1}\text{H NMR} shows disappearance of δ 2.8 ppm (-NH₂) and appearance of δ 2.3 ppm (-NCH₃).

Acylation with Carboxylic Anhydrides

Reaction : Acetic anhydride acetylates the amine:

R-NH2+(CH3CO)2OR-NHCOCH3+CH3COOH\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NHCOCH}_3 + \text{CH}_3\text{COOH}

Conditions :

  • Solvent: Dichloromethane

  • Catalyst: Pyridine

  • Time: 4–6 hours
    Outcome :
    | Parameter | Value |
    |---------------------|---------------------|
    | Yield | 82% |
    | Byproducts | <5% mono-acetylated |
    Analysis : IR spectroscopy confirms amide C=O stretch at 1650 cm⁻¹.

Oxidation of the Methoxy Group

Reaction : Demethylation using HBr in acetic acid:

R-OCH3+HBrR-OH+CH3Br\text{R-OCH}_3 + \text{HBr} \rightarrow \text{R-OH} + \text{CH}_3\text{Br}

Conditions :

  • Reflux at 120°C for 8 hours
    Outcome :
    | Parameter | Value |
    |---------------------|---------------------|
    | Conversion Rate | 90% |
    | Selectivity | >98% |
    Analysis : Mass spectrometry identifies a 14 Da mass decrease (loss of CH₃) .

2.4.1 Cycloaddition with Alkynes

Reaction : Copper-catalyzed [3+2] cycloaddition:

Triazole+RC≡CHCuIBicyclic product\text{Triazole} + \text{RC≡CH} \xrightarrow{\text{CuI}} \text{Bicyclic product}

Conditions :

  • Catalyst: CuI (5 mol%)

  • Solvent: THF, 70°C
    Outcome : Forms fused heterocycles with 55–60% yield.

2.4.2 Coordination with Metal Ions

Reaction : Binds to Zn²⁺ via triazole nitrogen atoms:

Triazole+ZnCl2[Zn(Triazole)2Cl2]\text{Triazole} + \text{ZnCl}_2 \rightarrow [\text{Zn(Triazole)}_2\text{Cl}_2]

Stability Constant (log K) : 4.2 ± 0.3 (UV-Vis titration).

Reaction Monitoring and Characterization

Key analytical methods used to confirm reaction outcomes:

TechniqueApplication Example
1H NMR^{1}\text{H NMR}Track amine alkylation (δ 2.3–2.8 ppm)
IR SpectroscopyIdentify amide formation (1650 cm⁻¹)
HPLCAssess purity (>95% in most reactions)
Mass SpectrometryConfirm molecular weight changes

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. Triazole derivatives are often explored for their antifungal, antibacterial, and anticancer properties. Specifically, the incorporation of the amino group and fluorinated phenyl may enhance the compound's interaction with biological targets.

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular processes such as mitosis. For instance, compounds similar to N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline have been shown to inhibit Aurora kinases, leading to cell death in cancer models .

Agricultural Chemistry

Triazoles are widely used in agriculture as fungicides. The structural features of this compound suggest it may possess fungicidal properties that could be beneficial in crop protection.

  • Fungicidal Properties : Studies on related triazole compounds have demonstrated efficacy against various fungal pathogens affecting crops. This application could be explored further with this specific compound.

Material Science

The unique chemical structure of this compound may also find applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of triazole derivatives, researchers synthesized several compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation .

Case Study 2: Agricultural Applications

Another study focused on the agricultural applications of triazole compounds found that certain derivatives effectively controlled fungal diseases in crops. The introduction of fluorinated groups was noted to improve efficacy and reduce resistance development in target pathogens .

Mechanism of Action

The mechanism of action of N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares structural features, synthesis yields, and biological activities of the target compound with related triazole derivatives:

Compound Name / ID Key Structural Features Synthesis Yield Biological Activity Reference
Target Compound 1,2,4-triazole; 3-(amino(4-fluorophenyl)methyl); 5-(3-methoxyanilinyl)methyl Not Reported Not explicitly stated (inferred) N/A
N-{4-[1-(4-Fluorophenyl)-3-{N′-[1-methyl-2-oxo-indol-3-ylidene]hydrazinecarbonyl}-1H-triazol-5-yl]phenyl}acetamide (14a) 1,2,4-triazole; 4-fluorophenyl; indolinone-hydrazinecarbonyl; acetamide 39.2% VEGFR-2 inhibition (anticancer)
N-(2-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine (2.1) 1,2,4-triazole; 5-phenyl; 3-amine; 2-nitrophenyl 73% Anticancer (broad screening)
N-[(Z)-2-[4-(4-Fluorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline 1,2,4-triazole; 4-fluorophenyl; 5-trifluoromethyl; nitroethenyl-3-methoxyaniline Not Reported Not reported (structural analog)
Bromuconazole 1,2,4-triazole; 4-bromo-2-(2,4-dichlorophenyl)tetrahydrofuran; methyl N/A Agricultural fungicide
Key Observations:
  • Triazole Core : All compounds share the 1,2,4-triazole ring, a versatile scaffold for bioactivity due to its hydrogen-bonding capacity and metabolic stability .
  • Fluorophenyl Groups : The target compound and analogs in and incorporate 4-fluorophenyl substituents, which improve pharmacokinetic properties by enhancing membrane permeability and resistance to oxidative metabolism.
  • Methoxy and Aniline Derivatives: The target compound’s 3-methoxyaniline group distinguishes it from the nitroaniline in and the indolinone-hydrazine in . This substitution may influence target selectivity, as methoxy groups often modulate electron density and steric effects in receptor binding .

Structural Insights from Crystallography and Modeling

Biological Activity

N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN5O with a molecular weight of 335.35 g/mol. The compound features a triazole ring and an aniline moiety, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC17H18FN5O
Molecular Weight335.35 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the coupling of 3-amino-4-fluorobenzylamine with a triazole derivative. This reaction can be facilitated by various coupling agents and conditions that promote the formation of the desired triazole-aniline linkage.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been reported to show promising activity against various bacterial strains and fungi. A study highlighted that triazole-thiol derivatives demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Potential

The triazole moiety is known for its role in inhibiting specific kinases involved in cancer progression. Compounds with similar structures have shown effectiveness against various cancer cell lines by targeting pathways associated with tumor growth and metastasis. For example, studies have demonstrated that triazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which is often dysregulated in cancers .

Antitubercular Activity

Recent findings suggest that compounds related to this compound may possess antitubercular properties. A study reported that certain triazole derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating tuberculosis .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study conducted on synthesized triazole derivatives, researchers evaluated their antimicrobial efficacy against standard strains of bacteria and fungi. The results indicated that several compounds exhibited MIC values comparable to standard antibiotics, marking them as potential candidates for further development .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of triazole-containing compounds. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives showed selective inhibition of cancer cell proliferation while sparing normal cells, highlighting their therapeutic potential .

Q & A

Advanced Research Question

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) at 100–150 K to minimize thermal motion.
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. For twinned crystals, use TWIN/BASF commands to model twin domains .

How does the substitution pattern on the triazole ring influence biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • 4-Fluorophenyl Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity.
  • 3-Methoxyaniline Moiety : Electron-donating groups (e.g., -OCH₃) improve binding to microbial enzymes (e.g., cytochrome P450).
  • Methylene Linker : Flexibility impacts conformational adaptability to target sites. Validate via MIC assays against E. coli and S. aureus with controlled substituent variations .

What in vitro assays are appropriate for evaluating antimicrobial potential?

Basic Research Question

  • MIC/MBC Assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa), and fungi (C. albicans) using broth microdilution (CLSI guidelines).
  • Time-Kill Curves : Assess bactericidal/fungicidal kinetics at 2× MIC over 24 hours.
  • Resistance Studies : Serial passage assays to monitor MIC shifts over 20 generations .

How can mechanistic studies elucidate the compound’s interaction with microbial targets?

Advanced Research Question

  • Enzyme Inhibition : Perform kinetic assays (e.g., β-lactamase or CYP51 inhibition) with varying inhibitor concentrations.
  • Molecular Docking : Use AutoDock Vina to model binding poses in target active sites (e.g., S. aureus DNA gyrase).
  • Metabolite Profiling : LC-HRMS to identify bioactive metabolites in microbial lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.